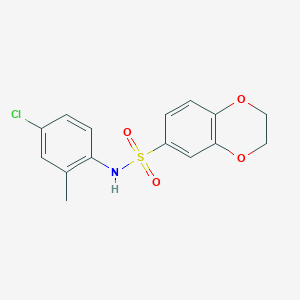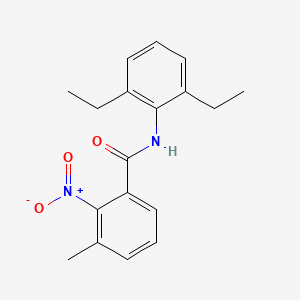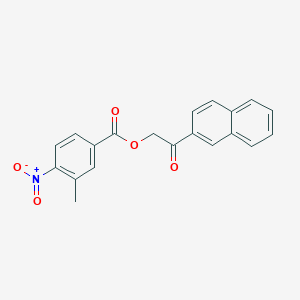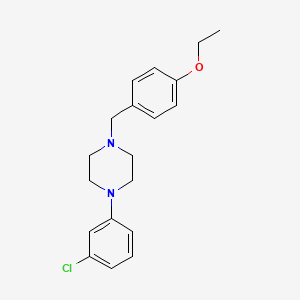![molecular formula C14H17N3 B5844004 N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
N-[4-(dimethylamino)benzyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-2-pyridinamine, also known as DMABN-pyridinamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridinamine family and is known for its unique physicochemical properties, which make it a promising candidate for use in various research studies.
作用機序
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is not fully understood, but studies have suggested that it may work by inhibiting the growth and proliferation of target cells. This compound has been shown to interact with various cellular targets, including DNA and RNA, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its potent antimicrobial and anticancer properties, which make it a promising candidate for use in various research studies. Additionally, this compound has been shown to exhibit low toxicity in vitro, which may make it a safer alternative to other antimicrobial and anticancer agents. However, one of the main limitations of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, including:
1. Further studies on the mechanism of action of this compound, which may help to elucidate its potential therapeutic effects.
2. Development of new formulations and delivery methods for N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, which may improve its solubility and bioavailability.
3. Investigation of the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in combination with other antimicrobial and anticancer agents, which may enhance its therapeutic effects.
4. Studies on the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in other scientific fields, such as materials science or environmental science.
Conclusion:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial and anticancer properties, as well as antioxidant and anti-inflammatory effects. While there are some limitations to working with N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, there are several potential future directions for research on this compound, which may lead to the development of new therapeutic agents and scientific discoveries.
合成法
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound can be purified using various techniques, such as recrystallization or chromatography.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have potential applications in cancer research, as it has been found to exhibit anticancer activity against various cancer cell lines.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-10H,11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQWZSULCDJOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)



![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)

![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)